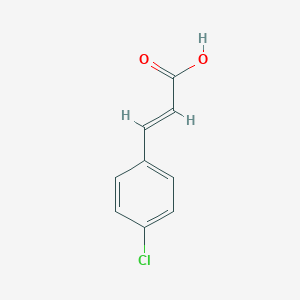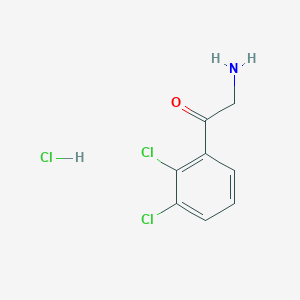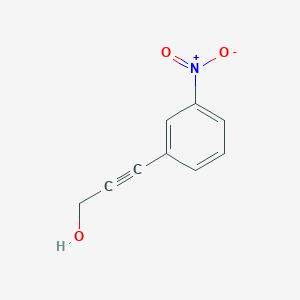
3-(3-Nitrophenyl)prop-2-yn-1-ol
Übersicht
Beschreibung
"3-(3-Nitrophenyl)prop-2-yn-1-ol" is a compound of interest due to its unique chemical structure, which includes a nitrophenyl group attached to a prop-2-yn-1-ol moiety. This composition suggests potential for various chemical reactions and properties, warranting detailed analysis.
Synthesis Analysis
The synthesis of compounds similar to "3-(3-Nitrophenyl)prop-2-yn-1-ol" often involves Claisen-Schmidt condensation reactions, as seen in the creation of 1,3-bis(3-aminophenyl)-2-propen-1-one from 3-nitrobenzaldehyde and 3-nitroacetophenone via a two-step reaction under ultrasonic irradiation, followed by reduction (Wu Qun-rong, 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to "3-(3-Nitrophenyl)prop-2-yn-1-ol" can be elucidated using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. These methods provide insights into the arrangement of atoms and the presence of specific functional groups (K. Thanigaimani et al., 2015).
Chemical Reactions and Properties
The nitro group in "3-(3-Nitrophenyl)prop-2-yn-1-ol" can undergo various chemical reactions, including reduction and nitrosation, leading to a wide range of derivatives with diverse properties. These reactions can significantly alter the chemical behavior and reactivity of the compound (A. W. Fort & John D. Roberts, 1956).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A study by Borowiecki and Dranka (2019) explored the use of homopropargyl alcohols, closely related to "3-(3-Nitrophenyl)prop-2-yn-1-ol," in enantioselective synthesis. These compounds are crucial for asymmetric synthesis in organic chemistry. Using commercial lipases for enantioselective transesterification, researchers achieved high enantiomeric excesses, showcasing the compound's utility as a building block in producing enantiomerically enriched alcohols. This process emphasizes the compound's importance in synthesizing complex molecules with precise stereochemistry, vital for pharmaceuticals and agrochemicals (Borowiecki & Dranka, 2019).
Corrosion Inhibition
Nam et al. (2016) investigated a structurally similar compound, "Yttrium 3-(4-nitrophenyl)-2-propenoate," for its effectiveness as a corrosion inhibitor for copper alloys. The presence of the nitrophenyl group plays a crucial role in forming protective films on metal surfaces, significantly enhancing corrosion resistance. This study highlights the potential application of nitrophenyl-propynol derivatives in protecting metal infrastructure against environmental degradation (Nam et al., 2016).
Photophysical Properties
Kumari et al. (2017) explored the effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds similar to "3-(3-Nitrophenyl)prop-2-yn-1-ol." These studies are pivotal in understanding the electronic properties of such compounds, which are beneficial for designing optoelectronic devices and sensors. The research showed significant solvatochromic shifts, indicating potential applications in fluorescence-based sensors and molecular electronics (Kumari et al., 2017).
Antimicrobial and Antifungal Activities
Opletalová et al. (2006) conducted a study on nitrophenyl-propenone derivatives, highlighting their antifungal and antimycobacterial activities. These compounds, by virtue of their structural similarity to "3-(3-Nitrophenyl)prop-2-yn-1-ol," exhibit significant bioactivity against various microbial strains, suggesting their potential in developing new antimicrobial agents. The study underscores the importance of nitrophenyl derivatives in pharmaceutical research, especially in combating resistant microbial strains (Opletalová et al., 2006).
Optical and Electro-Optical Applications
Irfan et al. (2015) provided an in-depth analysis of a compound structurally akin to "3-(3-Nitrophenyl)prop-2-yn-1-ol," focusing on its electro-optical and charge-transport properties. This study is crucial for the development of materials for organic electronics, showcasing the potential of nitrophenyl derivatives in creating efficient hole-transport materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Irfan et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFZMWJSXZWEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403440 | |
| Record name | 3-(3-nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)prop-2-yn-1-ol | |
CAS RN |
103606-71-9 | |
| Record name | 3-(3-nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)


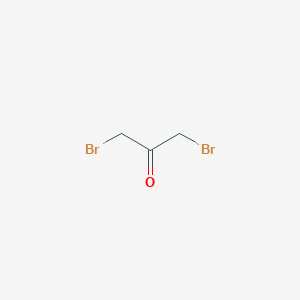
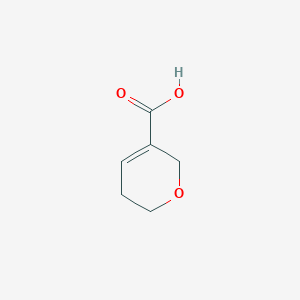



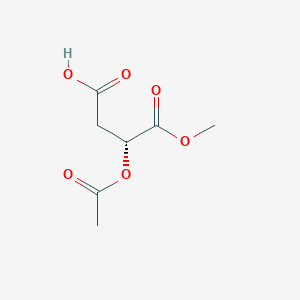
![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)
![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)

